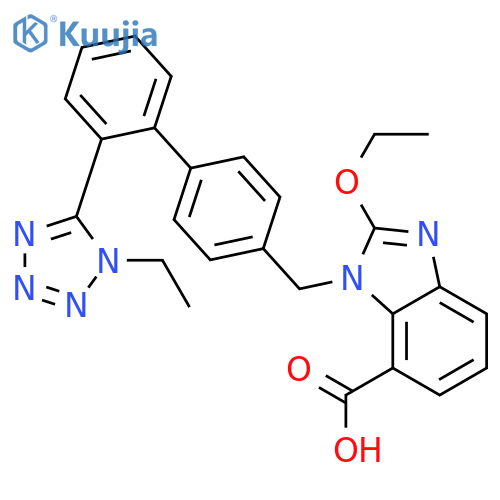Cas no 1246817-38-8 (1H-1-Ethyl Candesartan)

1H-1-Ethyl Candesartan structure
商品名:1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan 化学的及び物理的性質
名前と識別子
-
- 1H-1-Ethyl Candesartan
- 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
- 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid;
- DTXSID20747748
- 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid
- J-005131
- 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
- 1246817-38-8
-
- インチ: InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)
- InChIKey: YDHVZUNUEWIVIB-UHFFFAOYSA-N
- ほほえんだ: CCn1c(nnn1)c2ccccc2c3ccc(cc3)Cn4c5c(cccc5nc4OCC)C(=O)O
計算された属性
- せいみつぶんしりょう: 468.19100
- どういたいしつりょう: 468.19098865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 705
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 186-188°C
- ふってん: 746.0±70.0 °C at 760 mmHg
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 107.95000
- LogP: 4.52190
- じょうきあつ: 0.0±2.6 mmHg at 25°C
1H-1-Ethyl Candesartan セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
1H-1-Ethyl Candesartan 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E900860-10mg |
1H-1-Ethyl Candesartan |
1246817-38-8 | 10mg |
$ 173.00 | 2023-09-07 | ||
| TRC | E900860-100mg |
1H-1-Ethyl Candesartan |
1246817-38-8 | 100mg |
$ 1355.00 | 2023-09-07 |
1H-1-Ethyl Candesartan 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
1246817-38-8 (1H-1-Ethyl Candesartan) 関連製品
- 894806-43-0(N-Trityl Candesartan)
- 139481-72-4(Trityl candesartan)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
